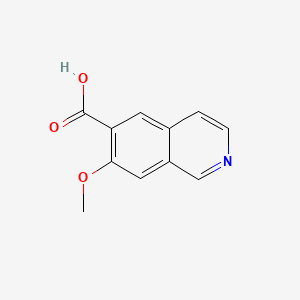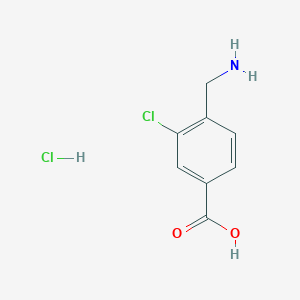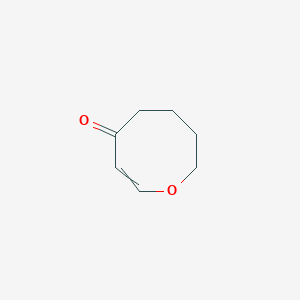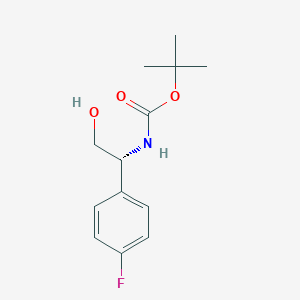![molecular formula C7H11ClO4S B13451967 [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride: is an organic compound with a complex structure that includes a cyclobutyl ring, a methoxymethyl group, and a methanesulfonyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the cyclobutyl ring followed by the introduction of the methoxymethyl group and finally the attachment of the methanesulfonyl chloride group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclobutyl ring can participate in addition reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules or as a precursor for the synthesis of pharmaceuticals. Its reactivity with nucleophiles makes it useful for attaching bioactive groups to proteins or other biomolecules.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: A simpler compound with similar reactivity but lacking the cyclobutyl and methoxymethyl groups.
Cyclobutylmethanesulfonyl Chloride: Similar structure but without the methoxymethyl group.
Methoxymethylcyclobutyl Chloride: Similar structure but without the methanesulfonyl group.
Uniqueness: The uniqueness of [1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride lies in its combination of functional groups, which provides a unique reactivity profile. The presence of the cyclobutyl ring adds strain to the molecule, making it more reactive in certain transformations. The methoxymethyl group can also participate in various chemical reactions, adding to the compound’s versatility.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H11ClO4S |
|---|---|
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
[1-(methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClO4S/c1-12-4-7(2-6(9)3-7)5-13(8,10)11/h2-5H2,1H3 |
InChI-Schlüssel |
RFQVUVIUHOGVPY-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CC(=O)C1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)


![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)


